

3-chloroquinoxaline-2-carboxylic acid chemical properties

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Compound of Interest

Compound Name: 3-Chloroquinoxaline-2-carboxylic acid

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An In-depth Technical Guide to **3-Chloroquinoxaline-2-carboxylic Acid**: Properties, Synthesis, and Reactivity

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **3-chloroquinoxaline-2-carboxylic acid**, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical properties, established synthetic routes, and characteristic reactivity, highlighting the causality behind its utility in modern chemical synthesis.

Core Chemical Identity and Properties

3-Chloroquinoxaline-2-carboxylic acid is a bifunctional organic compound built upon a quinoxaline core. The quinoxaline heterocycle, a fusion of a benzene ring and a pyrazine ring, is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.^{[1][2]} The strategic placement of a reactive chlorine atom at the 3-position and a carboxylic acid at the 2-position makes this molecule a highly versatile intermediate for creating diverse chemical libraries.^{[3][4]}

Physicochemical Data

A summary of the key physicochemical properties is presented below for quick reference.

These values are essential for planning reactions, purification, and storage.

Property	Value	Source(s)
IUPAC Name	3-Chloroquinoxaline-2-carboxylic acid	[5]
CAS Number	20254-76-6	[3][5][6][7][8]
Molecular Formula	C ₉ H ₅ ClN ₂ O ₂	[3][5][9]
Molecular Weight	208.60 g/mol	[3][7]
Appearance	Off-white to light brown solid	[10]
Purity	Typically ≥97%	[3][7]
Storage	Sealed in a dry environment at 2-8°C	[7]

Spectral Characteristics

Spectroscopic analysis is critical for structure verification. The expected spectral data for **3-chloroquinoxaline-2-carboxylic acid** are as follows:

- ¹H NMR: Aromatic protons on the benzene ring portion would appear in the downfield region (typically δ 7.5-8.5 ppm). The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift (δ > 10 ppm), though its observation can depend on the solvent used.
- ¹³C NMR: The spectrum will show nine distinct carbon signals. The carbonyl carbon of the carboxylic acid is characteristically found in the 160-185 ppm range.[11] Aromatic and heterocyclic carbons will appear between approximately 120-150 ppm.
- IR Spectroscopy: Key vibrational bands include a strong C=O stretch for the carboxylic acid around 1700-1730 cm^{-1} .[12] A broad O-H stretch will be present from ~2500-3300 cm^{-1} . C=N and C=C stretching vibrations from the quinoxaline ring are expected in the 1500-1600 cm^{-1} region.

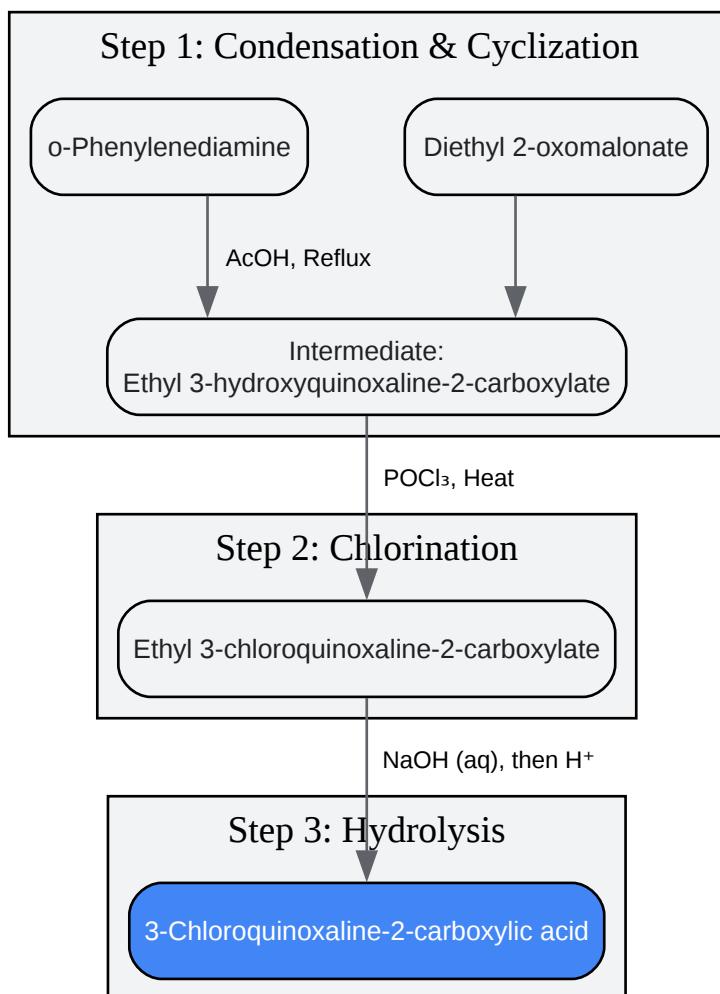
- Mass Spectrometry (MS): The molecular ion peak $[M]^+$ would be observed at m/z 208, with a characteristic isotopic pattern $[M+2]^+$ at m/z 210 (approximately one-third the intensity of the M^+ peak) due to the presence of the ^{37}Cl isotope.[9]

Synthesis of the Quinoxaline Scaffold

The most common and efficient method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][13][14] For **3-chloroquinoxaline-2-carboxylic acid**, a suitable α -keto acid derivative is required.

General Synthetic Workflow

The synthesis is typically a two-step process starting from o-phenylenediamine and diethyl 2-oxomalonate (or a similar precursor), followed by chlorination.



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Caption: Synthetic pathway to **3-chloroquinoxaline-2-carboxylic acid**.

Detailed Experimental Protocol

This protocol is a representative synthesis; specific conditions may require optimization.

- Synthesis of Ethyl 3-hydroxyquinoxaline-2-carboxylate:
 - To a solution of o-phenylenediamine (1 equivalent) in glacial acetic acid, add diethyl 2-oxomalonate (1 equivalent).
 - Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
 - Filter the solid, wash with cold ethanol, and dry under vacuum to yield the intermediate.
- Synthesis of Ethyl 3-chloroquinoxaline-2-carboxylate:
 - Carefully add the dried intermediate from the previous step to an excess of phosphorus oxychloride (POCl_3).
 - Heat the mixture to reflux for 3-6 hours. The hydroxyl group is converted to the chloro group.
 - Cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring to quench the excess POCl_3 .
 - The solid product is collected by filtration, washed thoroughly with water until neutral, and dried.
- Hydrolysis to **3-Chloroquinoxaline-2-carboxylic acid**:

- Suspend the crude ethyl ester in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).
- Heat the mixture to 60-80°C until the solid dissolves and the ester is fully hydrolyzed (monitor by TLC).
- Cool the solution in an ice bath and acidify with a strong acid (e.g., 2M HCl) until the pH is ~2-3.
- The final product, **3-chloroquinoxaline-2-carboxylic acid**, will precipitate.
- Collect the solid by filtration, wash with cold water, and dry to afford the pure product.

Chemical Reactivity: A Tale of Two Functional Groups

The synthetic value of this molecule lies in the orthogonal reactivity of its two functional groups. The chlorine atom is an excellent electrophilic handle for substitution, while the carboxylic acid provides a nucleophilic center (after deprotonation) or can be converted into other functional groups.[\[15\]](#)[\[16\]](#)

Nucleophilic Aromatic Substitution (S_nAr) at the C3-Position

The electron-withdrawing nature of the pyrazine ring and the adjacent carboxylic acid group activates the C3-position, making the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (S_nAr).[\[17\]](#) This reaction is the cornerstone of its utility.

Caption: General mechanism of S_nAr at the C3-position.

- Common Nucleophiles: A wide range of nucleophiles can be employed, including:
 - Amines ($R-NH_2$): To form 3-aminoquinoxaline derivatives. This is widely used in drug discovery.
 - Alkoxides ($R-O^-$): To synthesize 3-alkoxyquinoxaline ethers.

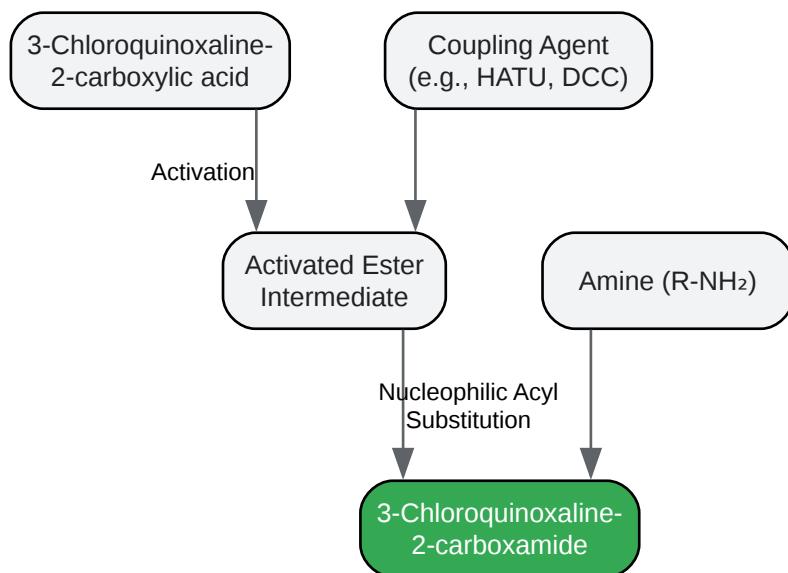
- Thiols (R-SH): To produce 3-(alkylthio)quinoxaline derivatives.

This reactivity is foundational for creating libraries of compounds for structure-activity relationship (SAR) studies, as seen in the development of 5-HT₃ antagonists and antimycobacterial agents.[4][18]

Reactions of the Carboxylic Acid Group

The carboxylic acid at the C2-position undergoes a host of classic transformations, allowing for further molecular diversification.[19][20]

- Amide Bond Formation: Direct reaction with an amine is often inefficient. The carboxylic acid is typically activated first using a coupling agent like dicyclohexylcarbodiimide (DCC) or HATU before the amine is added.[16] This is a critical reaction for attaching the quinoxaline core to other fragments, for instance, in the creation of PROTACs where this moiety might serve as a warhead or linker attachment point.[3]
- Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) yields the corresponding ester. This can be useful for improving solubility or modifying pharmacokinetic properties.
- Conversion to Acyl Chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the highly reactive 3-chloroquinoxaline-2-carbonyl chloride. [4] This intermediate readily reacts with a wide array of nucleophiles without the need for coupling agents.



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Caption: Workflow for amide bond formation.

Applications in Research and Development

The dual reactivity of **3-chloroquinoxaline-2-carboxylic acid** establishes it as a premier building block in several areas:

- Medicinal Chemistry: It is a key starting material for synthesizing compounds targeting a range of biological systems. Derivatives have shown promise as serotonin (5-HT₃) receptor antagonists, antimycobacterial agents against *M. tuberculosis*, and inhibitors of various kinases.[4][18][21][22]
- PROTACs and Chemical Biology: The quinoxaline scaffold can be functionalized to act as a ligand for a target protein. The carboxylic acid handle provides a convenient point for attaching linkers, making it a valuable component in the design of Proteolysis Targeting Chimeras (PROTACs).[3]
- Materials Science: The rigid, planar quinoxaline system can be incorporated into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors.

Safety and Handling

According to its Safety Data Sheet (SDS), **3-chloroquinoxaline-2-carboxylic acid** is an irritant.[23]

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[23]
- Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

3-Chloroquinoxaline-2-carboxylic acid is a powerful and versatile chemical intermediate. Its value is derived from a stable heterocyclic core functionalized with two distinct and orthogonally reactive groups. The ability to perform selective nucleophilic aromatic substitution at the chloro-position, combined with the diverse chemistry of the carboxylic acid group, provides chemists with a robust platform for the rapid synthesis of complex and functionally rich molecules. This makes it an indispensable tool in the pursuit of novel therapeutics and advanced materials.

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